For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of PK11195
Introduction
PK11195, an isoquinoline carboxamide, is a prototypical and widely studied high-affinity ligand for the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1] Located on the outer mitochondrial membrane, TSPO is implicated in a variety of cellular processes, and its ligands, including PK11195, have been investigated for their therapeutic potential in oncology, neuroinflammation, and neurodegenerative diseases.[2][3][4] This guide provides a detailed technical overview of the multifaceted mechanism of action of PK11195, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.
While PK11195's interaction with TSPO is a central aspect of its function, a significant body of evidence reveals that many of its biological effects, particularly at higher concentrations, occur through TSPO-independent pathways.[5][6][7] This guide will delineate both the TSPO-dependent and independent mechanisms to provide a comprehensive understanding for research and development professionals.
Core Mechanisms of Action
The mechanism of action of PK11195 can be broadly categorized into two major areas: direct mitochondrial effects, which are often linked to its pro-apoptotic and cytotoxic properties, and its modulatory role in inflammation and drug resistance.
Mitochondrial and Pro-Apoptotic Effects
PK11195 exerts profound effects on mitochondrial function, which are central to its ability to induce apoptosis in cancer cells. These effects are complex and involve both TSPO-dependent and independent pathways.
TSPO-Dependent Mitochondrial Modulation:
PK11195 binds to TSPO with high affinity, forming a complex within the outer mitochondrial membrane.[8] TSPO is a component of a larger multi-protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).[5] This complex is a critical regulator of the mitochondrial permeability transition pore (mPTP).[5][9] The binding of PK11195 to TSPO is thought to modulate the conformation of this complex, influencing mPTP opening.[9] This can lead to:
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm): Opening of the mPTP disrupts the electrochemical gradient across the inner mitochondrial membrane, leading to a collapse of ΔΨm.[6][10]
-
Release of Pro-Apoptotic Factors: The loss of mitochondrial integrity results in the release of cytochrome c and other pro-apoptotic proteins from the intermembrane space into the cytosol.[6][9]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3, leading to programmed cell death.[5][6]
-
Increased Reactive Oxygen Species (ROS): PK11195 treatment has been shown to increase the generation of mitochondrial ROS.[11][12]
TSPO-Independent Pro-Apoptotic Effects:
A significant point of discussion in the literature is the concentration disparity between TSPO binding and the induction of apoptosis. While PK11195 binds to TSPO in the low nanomolar range, its pro-apoptotic and anti-proliferative effects are consistently observed at much higher micromolar concentrations.[5] This has led to the proposal of TSPO-independent mechanisms. Studies using RNA interference to knock down TSPO have shown that PK11195 can still sensitize cells to apoptosis, indicating a mechanism that does not require its primary binding target.[6] These effects are still mitochondrial-centric, suggesting that at higher concentrations, PK11195 may directly interact with other mitochondrial components or broadly affect membrane stability to induce the mitochondrial apoptosis cascade.[6]
Chemosensitization and Inhibition of Drug Efflux
PK11195 has been demonstrated to sensitize cancer cells to conventional chemotherapeutic agents, a phenomenon attributed to at least two distinct mechanisms.[6][7]
Inhibition of ABC Transporters (TSPO-Independent):
PK11195 can broadly inhibit the function of ATP-binding cassette (ABC) transporters, which are major contributors to multidrug resistance (MDR) in cancer.[7] It has been shown to block the efflux of chemotherapy drugs by inhibiting transporters such as:
This inhibition appears to be a direct interaction with the transporters and is independent of TSPO expression.[7] By preventing the removal of cytotoxic drugs from the cancer cell, PK11195 effectively increases their intracellular concentration and enhances their efficacy.
Mitochondrial Priming for Apoptosis (TSPO-Dependent):
In addition to blocking drug efflux, PK11195 can prime cancer cells for apoptosis by modulating the mitochondrial pathway, as described above. By lowering the threshold for apoptosis induction, it can act synergistically with chemotherapeutic agents that also trigger cell death pathways.[7]
Anti-inflammatory and Neuroprotective Effects
In the context of the central nervous system, PK11195 exhibits significant anti-inflammatory and neuroprotective properties.[2][3] These effects are particularly relevant in neurodegenerative diseases characterized by microglial activation and neuroinflammation.
Inhibition of NLRP3 Inflammasome:
PK11195 has been shown to reduce the activation of the nucleotide-binding domain-like receptor protein 3 (NLRP3) inflammasome in microglia.[3][13] The mechanism involves:
-
Reduction of ROS: PK11195 treatment can decrease the production of reactive oxygen species, which is a key trigger for NLRP3 inflammasome assembly.[3][13]
-
Downregulation of Inflammasome Components: It can inhibit the expression and activation of NLRP3, ASC, and caspase-1.[3]
-
Decreased Pro-inflammatory Cytokine Release: By inhibiting the inflammasome, PK11195 significantly reduces the secretion of mature pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[3][13]
This anti-inflammatory action may underlie the observed cognitive protection in models of systemic inflammation.[2]
Quantitative Data
The following tables summarize key quantitative data related to the activity of PK11195 from various studies.
| Parameter | Value | Cell/System | Reference |
| TSPO Binding Affinity (Kd) | 9.24 nM | Human osteoblast-like cells | [14] |
| TSPO Binding Capacity (Bmax) | 7682 fmol/mg protein | Human osteoblast-like cells | [14] |
Table 1: Binding Characteristics of PK11195
| Effect | Concentration | Cell Line | Observations | Reference |
| Induction of Apoptosis | 100 µM | KCNR Neuroblastoma | Significantly higher levels of cleaved caspase-3 | [5] |
| Inhibition of Proliferation | 0-160 µM | Neuroblastoma cell lines | Dose-dependent inhibition | [4][5] |
| Cell Cycle Arrest | Micromolar concentrations | Neuroblastoma cell lines | G1/S phase arrest | [4][5] |
| Protection from Cell Death | 50 µM | Rabbit ventricular myocytes | Applied during reperfusion only | [15] |
| Inhibition of Cardiolipin Peroxidation | 25 µM | H1299 Lung Carcinoma | Inhibited CoCl₂-induced peroxidation | [10] |
| Inhibition of ROS (LPS-stimulated) | 0.5 µM | BV-2 Microglia | Significantly inhibited ROS expression | [3] |
| Stimulation of Mitochondrial Activity | 10 µM (10⁻⁵ M) | Human osteoblast-like cells | Increased mitochondrial mass and ATP | [14] |
Table 2: Effective Concentrations of PK11195 for Various Biological Effects
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of PK11195.
Protocol 1: Assessment of Apoptosis Induction
Objective: To quantify the level of apoptosis induced by PK11195 treatment.
Methodology: Measurement of Cleaved Caspase-3 and PARP via Luminex® Microbead Assay.[5]
-
Cell Culture and Treatment: Plate cells (e.g., KCNR neuroblastoma) in six-well plates until confluent. Treat cells with desired concentrations of PK11195 (e.g., 0-100 µM) or DMSO as a vehicle control for 24 or 48 hours.
-
Cell Lysis: Harvest cells using M-Per protein lysis buffer (Invitrogen) according to the manufacturer's protocol.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Luminex Assay: Use a Luminex® microbead assay kit (Invitrogen) specific for cleaved caspase-3 and PARP.
-
Data Acquisition: Analyze the samples on a Luminex instrument. The median fluorescence intensity (MFI) will be proportional to the amount of cleaved caspase-3 and PARP in the sample.
-
Analysis: Normalize the MFI values to the total protein concentration for each sample. Compare the levels in PK11195-treated cells to the untreated or vehicle-treated controls.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of PK11195 on mitochondrial integrity.
Methodology: JC-1 Staining and Flow Cytometry.[10]
-
Cell Culture and Treatment: Culture cells (e.g., H1299 lung carcinoma) and pretreat with PK11195 (e.g., 25 µM) before inducing mitochondrial stress (e.g., with 0.5 mM CoCl₂).
-
JC-1 Staining: After treatment, harvest the cells and wash with PBS. Incubate the cells with JC-1 dye in the dark according to the manufacturer's protocol. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite at 488 nm and collect fluorescence in both the green (e.g., FITC channel) and red (e.g., PE channel) channels.
-
Analysis: Quantify the percentage of cells with depolarized mitochondria (high green fluorescence) versus polarized mitochondria (high red fluorescence). A shift from red to green fluorescence indicates a decrease in ΔΨm.
Protocol 3: Quantification of Reactive Oxygen Species (ROS)
Objective: To measure intracellular ROS levels following PK11195 treatment.
Methodology: DCFH-DA Staining and Fluorescence Microscopy.[3]
-
Cell Culture and Treatment: Plate cells (e.g., BV-2 microglia) on coverslips or in imaging-compatible plates. Pre-treat with PK11195 (e.g., 0.5 µM) for 1 hour, followed by stimulation with an inflammatory agent (e.g., 1 µg/ml LPS) for 6 hours.
-
DCFH-DA Staining: Wash the cells with PBS and incubate with 2.5 µM DCFH-DA in the dark at 37°C for 30 minutes. DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Imaging: Wash the cells three times to remove excess dye. Capture images using a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Analysis: Quantify the fluorescence intensity of the captured images using image analysis software (e.g., Image-Pro Plus). Compare the intensity of treated groups to the control group.
Visualizations: Signaling Pathways and Workflows
Diagrams of Mechanisms
Caption: PK11195-induced mitochondrial apoptosis pathway via TSPO.
Caption: Chemosensitization by PK11195 via inhibition of drug efflux pumps.
Caption: Anti-inflammatory action of PK11195 in microglia.
Caption: Experimental workflow for assessing PK11195-induced apoptosis.
References
- 1. PK 11195 - Wikipedia [en.wikipedia.org]
- 2. TSPO ligand PK11195 alleviates neuroinflammation and beta-amyloid generation induced by systemic LPS administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 4. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PK11195 potently sensitizes to apoptosis induction independently from the peripheral benzodiazepin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PK11195, a peripheral benzodiazepine receptor (pBR) ligand, broadly blocks drug efflux to chemosensitize leukemia and myeloma cells by a pBR-independent, direct transporter-modulating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of the Mitochondrial Translocator Protein in Complex with a Diagnostic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of the Classical TSPO Ligand PK 11195 on In Vitro Cobalt Chloride Model of Hypoxia-like Condition in Lung and Brain Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro mitochondrial effects of PK 11195, a synthetic translocator protein 18 kDa (TSPO) ligand, in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
